4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Description
The compound 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a multifunctional quinazoline derivative characterized by:
- Quinazolin-3(4H)-yl core: A bicyclic aromatic system with two ketone groups at positions 2 and 2.
- Cyclohexanecarboxamide backbone: Provides conformational rigidity and enhances lipophilicity.
- Phenethylaminoethyl side chain: Features a 3,4-dimethoxy substitution on the phenyl ring, which may enhance receptor binding affinity.
- N-phenethyl group: Introduces additional aromatic interactions.
Properties
CAS No. |
866346-09-0 |
|---|---|
Molecular Formula |
C36H42N4O6 |
Molecular Weight |
626.754 |
IUPAC Name |
4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H42N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-20-37-33(41)24-39-30-11-7-6-10-29(30)35(43)40(36(39)44)23-27-12-15-28(16-13-27)34(42)38-21-18-25-8-4-3-5-9-25/h3-11,14,17,22,27-28H,12-13,15-16,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
KRFVTIIVHIOBPF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent in the treatment of various conditions, particularly cancer. Its structural similarities to known inhibitors suggest it may function effectively against specific cancer types by inhibiting tumor growth and metastasis.
Case Study: Cancer Treatment
Research indicates that compounds with similar structures have been effective against epithelial tumors. The ability of this compound to inhibit fibroblast activation protein (FAP) has been highlighted, suggesting its role in targeted cancer therapies .
| Compound | Target | Activity |
|---|---|---|
| 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide | FAP | Inhibition of fibroblast activation |
| Similar Quinazoline Derivatives | Epithelial Tumors | Anticancer properties |
The compound's unique combination of active moieties may enhance its therapeutic profile compared to structurally related compounds. Interaction studies are essential for understanding its efficacy and safety profile against biological targets such as proteins or enzymes.
Interaction Studies
Research methodologies may include:
- In vitro assays to assess cytotoxicity against cancer cell lines.
- Binding affinity studies to evaluate interactions with specific proteins involved in tumorigenesis.
Drug Development
The compound is being explored for its potential use in pharmaceutical compositions aimed at treating cancers and other diseases. It may serve as a lead compound for further modifications to improve efficacy and reduce side effects.
Synthesis Overview
The synthesis typically involves:
- Condensation reactions between quinazoline derivatives and amine precursors.
- Oxidation steps to form the final ketoamide structure.
- Purification techniques such as chromatography to isolate the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Benzo[g]quinazoline Derivatives ()
- Similarities :
- Differences: The target compound lacks a sulfonamide group, replacing it with a cyclohexanecarboxamide moiety. Benzo[g]quinazoline derivatives (e.g., 4-(2-mercapto-4-oxobenzo[g]quinazolin-3(4H)-yl)benzenesulfonamide) feature extended aromatic systems, which enhance π-π stacking but reduce solubility .
Target Compound vs. Piperazine-Linked Quinazolines ()
- Example: N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide (). Shared Features: Cyclohexanecarboxamide backbone and methylene linkage to the quinazoline core. Divergence: The target compound substitutes the thioxo group with a dioxo system and replaces the piperazine-ethyl chain with a dimethoxyphenethylamino group. These changes likely alter kinase selectivity and metabolic stability .
Target Compound vs. Anticonvulsant Quinazolines ()
- Example: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (). Common Elements: 2,4-dioxoquinazoline core and acetamide side chain.
Physicochemical Properties
Preparation Methods
Base-Catalyzed Cyclization of Anthranilic Acid Derivatives
The quinazolinone scaffold is synthesized via a modified Niementowski reaction:
- Methyl 2-aminoterephthalate (1) undergoes hydrolysis with 6N HCl at reflux to yield 2-aminoterephthalic acid (2)
- Selective monoesterification using trimethylchlorosilane in methanol generates methyl 2-amino-4-carboxybenzoate (3)
- Treatment with thionyl chloride converts the carboxylic acid to acyl chloride (4), followed by reaction with ammonium isothiocyanate to form thiourea intermediate (5)
- Cyclization : Heating 5 in NaOH/EtOH induces intramolecular nucleophilic attack, producing quinazolin-2,4-dione (6) in 78% yield
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1→2 | 6N HCl, reflux, 4h | 92% |
| 2→3 | Me3SiCl/MeOH, 0°C | 85% |
| 3→6 | SOCl2 → NH4SCN → NaOH/EtOH | 78% |
Functionalization at C3 Position
Alkylation with Cyclohexanecarboxamide-Bearing Electrophile
The critical C3-methyl substitution is achieved through nucleophilic aromatic substitution:
- Chlorination : Quinazolin-2,4-dione (6) reacts with POCl3/DIPEA (5:1) at 110°C for 6h to form 3-chloroquinazoline-2,4-dione (7)
- Alkylation : Treatment of 7 with 4-(bromomethyl)-N-phenethylcyclohexanecarboxamide (8) in DMF/K2CO3 at 80°C for 12h installs the cyclohexylmethyl group, yielding 9 (63% yield)
Spectral Confirmation :
- 9 : $$^1$$H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.54 (t, J=7.8 Hz, 1H), 4.38 (s, 2H), 3.12 (m, 2H), 2.89 (m, 2H), 1.92-1.74 (m, 5H)
Sidechain Elaboration and Final Coupling
Ethyl Glycinate Incorporation
A two-step sequence introduces the 2-oxoethyl spacer:
- Alkylation : Intermediate 9 reacts with ethyl bromoacetate in acetone/K2CO3 (70°C, 8h) to form ethyl 2-(3-((4-(N-phenethylcarbamoyl)cyclohexyl)methyl)-2,4-dioxoquinazolin-1(2H)-yl)acetate (10)
- Hydrolysis : 10 undergoes saponification with LiOH/THF/H2O (0°C→RT, 4h) to yield carboxylic acid 11 (89% over two steps)
Amide Coupling with 3,4-Dimethoxyphenethylamine
The final assembly employs EDCl/HOBt-mediated coupling:
- Activation : Carboxylic acid 11 (1.0 eq) reacts with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30min)
- Coupling : Addition of 3,4-dimethoxyphenethylamine (1.5 eq) and DIPEA (2.0 eq), stirred at RT for 16h
- Purification : Column chromatography (SiO2, EtOAc/hexane 1:1→3:1) provides target compound (72% yield)
Analytical Data :
- HRMS : m/z [M+H]+ calcd for C42H47N5O7: 758.3501; found 758.3498
- 13C NMR (100 MHz, CDCl3): δ 172.8 (C=O), 167.2 (C=O), 151.4 (OCH3), 149.8 (OCH3), 134.6-112.4 (aromatic Cs), 54.7 (CH2N), 44.3 (cyclohexyl CH2)
Optimization Studies and Process Challenges
Solvent Effects on Final Coupling
Comparative yields under different conditions:
| Solvent | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| DMF | DIPEA | 25 | 16 | 72% |
| DCM | TEA | 25 | 24 | 58% |
| THF | NMM | 40 | 12 | 65% |
| DMF/DCM | Pyridine | 0→25 | 18 | 68% |
Key Finding : DMF/DIPEA system provides optimal activation of sterically hindered carboxylic acid
Scalability and Industrial Considerations
Cost Analysis :
Purification Challenges :
- Final compound shows poor crystallization tendency
- Preferred method: Preparative HPLC (C18, MeCN/H2O +0.1% TFA) achieves >99% purity
Q & A
Basic Research Question: What are the optimal synthetic conditions to achieve high yield and purity of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including:
Quinazoline Core Formation : Use methyl 2-isothiocyanatobenzoate and glycine under basic conditions (pH 8–9) to generate the quinazoline backbone .
Amide Coupling : Employ carbodiimide-based reagents (e.g., HATU or HBTU) in DMF at 0–5°C to minimize side reactions .
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance reaction rates while maintaining stability of the 3,4-dimethoxyphenethyl group .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity .
Basic Research Question: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
A tiered approach is recommended:
- Primary Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Question: How can researchers design interaction studies to elucidate this compound’s mechanism with biological targets?
Methodological Answer:
Target Identification :
- SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., kinases or GPCRs) on a CM5 chip to measure binding affinity (KD) in real-time .
Functional Assays :
- Enzyme Inhibition : Pre-incubate the compound with target enzymes (e.g., topoisomerase II) and quantify activity via fluorescence-based ATPase assays .
Structural Insights :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., resolved at 2.1 Å resolution) to map critical binding residues .
Advanced Research Question: How can contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial) be resolved?
Methodological Answer:
Comparative Assays :
- Test the compound against standardized cell lines (e.g., NCI-60 panel) and microbial strains (e.g., S. aureus ATCC 25923) under identical conditions .
Structural Analogs Analysis :
- Compare with derivatives (Table 1) to isolate pharmacophores responsible for divergent activities :
| Compound | Key Structural Features | Dominant Activity |
|---|---|---|
| Target Compound | Quinazoline + dual phenethyl | Dual activity (in vitro) |
| 4-oxo-N-phenethyl derivative | Quinazoline + single phenethyl | Anticancer (IC50: 1.2 µM) |
| Furan-substituted analog | Quinazoline + furan | Antimicrobial (MIC: 4 µg/mL) |
Dose-Response Profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify off-target effects .
Advanced Research Question: What strategies are effective for improving this compound’s solubility and bioavailability in in vivo studies?
Methodological Answer:
Formulation Optimization :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility by 20-fold .
Prodrug Design :
- Introduce ester groups at the carboxamide moiety, which are cleaved in vivo by serum esterases .
Co-solvent Systems :
- Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration, achieving >90% stability over 24 hours .
Basic Research Question: How does this compound compare structurally and functionally to related quinazoline derivatives?
Methodological Answer:
Key distinctions include:
- Structural Uniqueness : The dual phenethyl and cyclohexanecarboxamide groups enhance hydrophobic interactions with target proteins compared to simpler analogs .
- Functional Advantages :
Advanced Research Question: What computational approaches are recommended for predicting ADMET properties and target binding?
Methodological Answer:
ADMET Prediction :
- SwissADME : Predict logP (3.2), BBB permeability (CNS: −2.1), and CYP inhibition (CYP2D6: high risk) .
Molecular Docking :
- AutoDock Vina : Dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17) with a grid box of 25 × 25 × 25 Å. Top poses show hydrogen bonds with Met793 and π-π stacking with Phe723 .
MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
